molecular formula C8H13BrN2O3 B7826960 4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide

4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide

Cat. No.: B7826960
M. Wt: 265.10 g/mol
InChI Key: CBOUIUPSQWXQQF-UHFFFAOYSA-N
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Description

4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide is a hydrobromide salt of an isoxazole derivative featuring a dimethylaminomethyl group at position 4, a methyl group at position 5, and a carboxylic acid moiety at position 3. This compound is structurally related to neuromodulators and enzyme inhibitors due to its isoxazole core, a heterocycle prevalent in bioactive molecules .

Properties

IUPAC Name

4-[(dimethylamino)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3.BrH/c1-5-6(4-10(2)3)7(8(11)12)9-13-5;/h4H2,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOUIUPSQWXQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN(C)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide involves several steps. One common method includes the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide is in the field of peptide synthesis. The compound can be utilized as a building block for the incorporation of non-proteinogenic amino acids into peptides, which are crucial for developing novel therapeutics.

  • Solid Phase Peptide Synthesis (SPPS): The compound has been investigated for its ability to couple with resin-bound peptides. This method allows for the efficient synthesis of hybrid peptides that consist of both α and β-amino acids, enhancing their stability and biological activity .

Research indicates that derivatives of isoxazole compounds exhibit various biological activities, including antimicrobial and anticancer properties. The incorporation of this compound into peptide chains may enhance these activities.

  • Antimicrobial Activity: Isoxazole derivatives have shown promise against various microbial strains, making them candidates for antibiotic development. The structural modifications introduced by this compound could lead to more effective antimicrobial agents .

Therapeutic Potential

The unique structure of this compound positions it as a potential therapeutic agent. Its ability to form stable interactions with biological targets may lead to the development of new drugs.

  • Peptidomimetics: The synthesis of peptidomimetics using this compound can lead to agents that mimic the action of natural peptides but with improved pharmacokinetic properties .

Case Studies

StudyApplicationFindings
Solid Phase Peptide SynthesisDemonstrated successful coupling with resin-bound peptides, leading to new bioactive peptide classes.
Antimicrobial TestingShowed effective inhibition against specific microbial strains, suggesting potential for antibiotic development.
Peptidomimetics DevelopmentHighlighted the compound's role in creating stable therapeutic agents with enhanced activity compared to traditional peptides.

Mechanism of Action

The mechanism of action of 4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differentiating features:

Compound Name Substituents (Position) Salt/Free Form Key Structural Differences Reference
Target Compound 4-(Dimethylaminomethyl), 5-methyl Hydrobromide Reference compound -
5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide 4-(Pyrrolidinylmethyl), 5-methyl Hydrobromide Pyrrolidine vs. dimethylamine substituent
4-Methylisoxazole-5-carboxylic acid 4-Methyl, 5-carboxylic acid Free acid Lacks aminomethyl group and hydrobromide
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate 5-Bromomethyl, 3-phenyl Ester (neutral) Bromomethyl vs. aminomethyl; phenyl group

Key Observations :

  • The dimethylaminomethyl group in the target compound enhances water solubility compared to neutral esters (e.g., bromomethyl derivatives) but reduces solubility relative to free acids due to salt formation .
  • Pyrrolidine-containing analogs (e.g., ) may exhibit altered pharmacokinetics due to differences in amine basicity and steric effects .

Physicochemical Properties

Comparative data on melting points, solubility, and crystallinity:

Compound Name Melting Point (°C) Solubility (Water) Crystallinity Reference
Target Compound (Hypothesized) ~160–180 (est.) Moderate Likely amorphous*
Galantamine Hydrobromide 132.3 High Crystalline
5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide Not reported Low in water, high in BnOH Amorphous*
4-Methylisoxazole-5-carboxylic acid Not reported High Crystalline

Notes:

  • *Hydrobromide salts often form amorphous solids due to disrupted crystal lattices, as seen in galantamine pamoate (GLT-PM) .
  • The target compound’s solubility in polar solvents is expected to be lower than free acids (e.g., 4-methylisoxazole-5-carboxylic acid) but higher than lipophilic esters (e.g., bromomethyl derivatives) .

Key Observations :

  • Microwave-assisted synthesis () improves reaction efficiency compared to traditional grinding methods ().
  • Bromination at the 5-methyl position is a critical step for introducing reactive sites for further functionalization .

Biological Activity

4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide (commonly referred to as the compound) is a chemical entity with potential biological activities that warrant investigation. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H12N2O3•HBr
  • Molecular Weight : 265.10 g/mol
  • CAS Number : Not specified in the search results.

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the isoxazole ring is significant, as compounds with this moiety often exhibit diverse pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective activities.

Biological Activity

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of isoxazole compounds exhibit antimicrobial properties. The compound may inhibit the growth of certain bacterial strains, although specific data on this compound is limited.
  • Anticancer Potential : Isoxazole derivatives have been investigated for their anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific anticancer activity of this compound remains to be thoroughly evaluated.
  • Neuroprotective Effects : Some studies indicate that isoxazole derivatives can protect neuronal cells from oxidative stress and apoptosis. This could position the compound as a candidate for neurodegenerative disease therapies.

Data Table: Biological Activities of Isoxazole Derivatives

Activity Type Related Compounds Effects Observed Reference
AntimicrobialVarious isoxazole derivativesInhibition of bacterial growth
Anticancer5-Amino-3-methyl-isoxazole derivativesInduction of apoptosis in cancer cell lines
NeuroprotectiveIsoxazole-based compoundsProtection against oxidative stress

Case Studies

  • Anticancer Activity Study : A study evaluated a series of isoxazole derivatives for their anticancer effects against human cancer cell lines. The results indicated that modifications to the isoxazole ring significantly influenced cytotoxicity and selectivity towards cancer cells . While specific data on the hydrobromide form was not highlighted, it suggests a pathway for further exploration.
  • Neuroprotective Effects : In a model assessing neuroprotection, related compounds demonstrated significant protective effects against neuronal cell death induced by oxidative stress. This highlights the potential therapeutic applications in neurodegenerative diseases .

Research Findings

Recent research emphasizes the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound. Understanding its interaction with specific biological targets will be crucial for establishing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core. For example, cyclization of β-diketones with hydroxylamine derivatives under acidic conditions is a common approach . To improve yields, optimize catalyst selection (e.g., Brønsted acidic ionic liquids for regioselective control ) and solvent systems (DMF or ethanol for solubility ). Purification via column chromatography (silica gel, chloroform/methanol gradients) or recrystallization enhances purity. Reaction progress should be monitored using TLC and HPLC-MS to identify intermediates and byproducts.

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks, such as the dimethylaminomethyl group (δ ~2.2–2.5 ppm for –N(CH₃)₂ protons; δ ~45–50 ppm for methyl carbons) and the isoxazole ring protons (δ ~6.0–6.5 ppm) .
  • IR : Look for carboxylic acid O–H stretches (~2500–3000 cm⁻¹, broad) and isoxazole C=N/C–O vibrations (~1600–1650 cm⁻¹) .
  • MS : Confirm molecular weight via ESI-MS; the hydrobromide salt will show [M+H]⁺ and [M+Br]⁻ adducts.

Q. What experimental protocols are recommended to assess the compound’s solubility and stability in aqueous buffers?

  • Methodological Answer :

  • Solubility : Use a shake-flask method with buffers at pH 1–10. Measure saturation concentration via UV-Vis spectroscopy at λ_max (e.g., ~270 nm for aromatic isoxazole systems). Include co-solvents (DMSO ≤1% v/v) if needed .
  • Stability : Conduct accelerated degradation studies under stress conditions (40–60°C, 75% humidity, light exposure). Monitor degradation products using HPLC-PDA and compare with fresh samples. Store the compound in airtight containers at 2–8°C, protected from light .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) with relevant cell lines (e.g., cancer lines for antitumor potential). Include positive controls (e.g., doxorubicin) and vehicle controls. Pre-treat compounds with serum proteins to assess bioavailability. For enzyme inhibition, employ fluorescence-based assays (e.g., kinase activity via ADP-Glo™) with IC₅₀ calculations using nonlinear regression .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., COX-2 or kinases). Validate with mutagenesis studies targeting predicted binding residues .
  • SPR/BLI : Quantify binding affinity (KD) via surface plasmon resonance or bio-layer interferometry.
  • Metabolomics : Track cellular metabolite changes using LC-MS/MS to identify pathway disruptions .

Q. How can computational chemistry resolve contradictions in spectral data or reactivity predictions?

  • Methodological Answer :

  • DFT Calculations : Simulate NMR/IR spectra (Gaussian 16) to compare with experimental data. Adjust solvation models (e.g., PCM for aqueous environments) to improve accuracy .
  • Reactivity Studies : Use frontier molecular orbital (FMO) analysis to predict regioselectivity in electrophilic substitutions (e.g., bromination at C-5 of the isoxazole) .

Q. What strategies mitigate batch-to-batch variability in synthesis, and how can this be statistically validated?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial designs to optimize reaction parameters (temperature, catalyst loading). Use ANOVA to identify significant factors .
  • QC Protocols : Implement in-process controls (e.g., inline FTIR for real-time monitoring). Validate purity via triple testing (HPLC, NMR, elemental analysis) .

Q. How can regioselective functionalization of the isoxazole ring be achieved for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct electrophiles to the methyl or dimethylaminomethyl positions .
  • Cross-Coupling : Use Suzuki-Miyaura reactions (Pd catalysts) to introduce aryl/heteroaryl groups at C-5. Confirm regiochemistry via NOESY (nuclear Overhauser effect) .

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